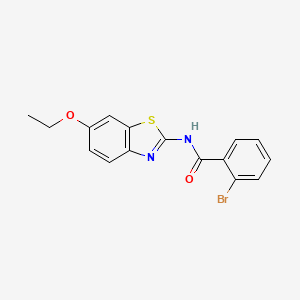

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c1-2-21-10-7-8-13-14(9-10)22-16(18-13)19-15(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKDTUSVISWEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

Ethoxylation: The ethoxy group is introduced through an etherification reaction using an appropriate ethylating agent.

Amidation: The final step involves the formation of the benzamide moiety by reacting the brominated and ethoxylated benzothiazole with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

Ethoxylation: Ethylating agents such as ethyl iodide or diethyl sulfate.

Amidation: Benzoyl chloride in the presence of a base like triethylamine.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles can be formed.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and thiols.

Scientific Research Applications

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Target Compound :

- Benzothiazole Substituent : 6-Ethoxy (electron-donating).

Analog 1 : 5-Bromo-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Methylsulfanyl-Pyrimidine-4-Carboxamide (Z14, from )

- Core Structure : Pyrimidine-4-carboxamide (vs. benzamide in target).

- Substituents :

- Pyrimidine ring with 5-bromo and 2-methylsulfanyl groups.

- Benzothiazole retains 6-ethoxy.

Analog 2 : 2-Chloro-6-Fluoro-N-(6-Methylsulfonyl-1,3-Benzothiazol-2-yl)Benzamide ()

- Benzothiazole Substituent : 6-Methylsulfonyl (strongly electron-withdrawing).

- Benzamide Substituents : 2-Chloro, 6-Fluoro (halogenated).

- Key Differences :

Analog 3 : N-(1,3-Benzothiazol-2-yl)Benzamide (2-BTBA, )

- Substituents: No substituents on benzothiazole or benzamide.

- Crystallographic Data :

- Lattice parameters: a = 5.9479(5) Å, b = 16.8568(12) Å, c = 11.9366(10) Å.

- Volume = 1169.13(16) ų.

- Key Differences : Lack of substituents simplifies molecular packing, as seen in smaller lattice parameters compared to halogenated analogs .

Analog 4 : 3-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Benzyl]Benzamide ()

- Core Structure : Triazolothiadiazole-linked benzyl group (vs. benzothiazole).

- Substituents : 3-Bromo on benzamide.

Physicochemical and Crystallographic Properties

- Halogen substituents (Br, Cl, F) may influence intermolecular interactions, such as halogen bonding, affecting crystal packing and stability .

Biological Activity

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis typically involves several steps:

- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carbon disulfide.

- Ethoxylation : Introduction of the ethoxy group via etherification.

- Amidation : Reaction with benzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activity. For example, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

In a study evaluating novel benzothiazole compounds, one derivative was found to induce apoptosis and arrest the cell cycle at concentrations as low as 1 μM, demonstrating a promising therapeutic potential .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research shows that benzothiazole derivatives can exhibit antibacterial and antifungal activities. For instance, modifications in the benzothiazole structure enhance its efficacy against various pathogens .

A specific study highlighted that certain benzothiazole derivatives demonstrated high antibacterial activity with minimal inhibition concentrations around 50 μg/mL against tested organisms .

The mechanism through which this compound exerts its biological effects can involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can interact with specific receptors or pathways that regulate cell growth and survival.

Study 1: Anticancer Activity

In a comparative study on various benzothiazole derivatives, it was found that compounds similar to this compound significantly inhibited cell migration and reduced levels of inflammatory cytokines IL-6 and TNF-α in cancer cells. This suggests potential dual anti-inflammatory and anticancer effects .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of several benzothiazole derivatives, including this compound. Results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected benzothiazole derivatives compared to this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| B7 (related derivative) | Very High | Low | Receptor modulation |

| Other Benzothiazoles | Variable | High | Mixed mechanisms |

Q & A

What are the common synthetic routes for 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide?

Level: Basic

Answer:

The synthesis typically involves multi-step condensation reactions. A key intermediate, 6-ethoxy-1,3-benzothiazol-2-amine, is prepared first, followed by coupling with 2-bromobenzoyl chloride or activated derivatives. For example:

Intermediate Synthesis : 6-Ethoxy-1,3-benzothiazol-2-amine can be synthesized via cyclization of thiourea derivatives under acidic conditions.

Amide Coupling : Reacting the amine with 2-bromobenzoyl chloride in a polar aprotic solvent (e.g., DMF or CHCl₃) under reflux, often with a base (e.g., NaHCO₃) to neutralize HCl byproducts .

Purification : Post-reaction, the crude product is purified via recrystallization (e.g., using ethanol or aqueous ethanol) to achieve >95% purity.

How is the structure of this compound confirmed experimentally?

Level: Basic

Answer:

Structural confirmation employs:

- X-Ray Diffraction (XRD) : Resolves bond lengths, angles, and crystallographic packing. For example, triclinic P1 space group assignments and H-bonded dimer formations (N–H⋯N interactions) are typical for benzothiazole derivatives .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and amide NH (δ ~10 ppm) .

- IR : Stretching vibrations for C=O (1668–1680 cm⁻¹) and C–Br (550–600 cm⁻¹) .

What challenges arise in crystallographic refinement of this compound?

Level: Advanced

Answer:

Crystallographic refinement using programs like SHELXL must account for:

- Disorder in Ethoxy Groups : Rotational flexibility may require modeling split positions or constraints.

- Hydrogen Bonding Networks : Intermolecular N–H⋯N and C–H⋯O interactions influence density maps, necessitating accurate H-atom placement via difference Fourier analysis .

- Twinned Crystals : High-resolution data (e.g., <1.0 Å) is critical to resolve overlapping electron densities, particularly in triclinic systems .

How can Suzuki-Miyaura coupling be applied to modify the bromo substituent?

Level: Advanced

Answer:

The aryl bromide moiety enables cross-coupling with boronic acids. Key considerations:

- Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a mixed solvent (THF/H₂O) at 80–100°C.

- Steric/Electronic Effects : Ortho-substituents (e.g., bulky amides) may reduce enantioselectivity. For example, replacing bromine with aryl groups via asymmetric coupling can yield chiral biaryls (up to 93% ee with cumyl-protected amides) .

- Post-Modification : The bromo group can also be converted to other functionalities (e.g., –CN, –NH₂) via nucleophilic substitution under SNAr conditions.

What purification techniques are effective post-synthesis?

Level: Basic

Answer:

- Recrystallization : Ethanol/water mixtures (80:20 v/v) effectively remove unreacted starting materials.

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1) separates byproducts.

- Distillation : For volatile impurities, though limited by the compound’s high molecular weight (~375 g/mol) .

What spectroscopic anomalies might indicate stereochemical or electronic effects?

Level: Advanced

Answer:

- NMR Splitting : Diastereotopic protons in the ethoxy group (CH₂) may exhibit complex splitting due to restricted rotation.

- Deshielding of Aromatic Protons : Electron-withdrawing bromo and amide groups cause downfield shifts (e.g., H-adjacent to Br at δ ~7.8 ppm) .

- IR Frequency Shifts : Hydrogen bonding (e.g., N–H⋯O=C) reduces C=O stretching frequencies by ~20 cm⁻¹ compared to non-H-bonded analogs .

How do hydrogen bonding interactions influence the crystal packing?

Level: Advanced

Answer:

Intermolecular H-bonding (e.g., N–H⋯N and C–H⋯O) directs crystal lattice formation:

- Dimer Formation : Two molecules link via N–H⋯N bonds (2.8–3.0 Å), creating centrosymmetric dimers.

- Ribbon Structures : Dimers further connect through weaker C–H⋯O interactions (3.2–3.5 Å) and S⋯S contacts (3.6 Å), forming 1D ribbons along the [100] axis .

- Thermal Stability : Strong H-bond networks correlate with higher melting points (e.g., 485–486 K) and reduced solubility in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.